
Safingol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Safingol tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
Safingol ejerce sus efectos inhibiendo la proteína quinasa C (PKC) y la fosfoinositido 3-quinasa (PI3K). Inhibe competitivamente la activación de enzimas PKC como PKCβ-I, PKCδ y PKCε . This compound también inhibe la absorción de glucosa, lo que lleva al estrés oxidativo y la generación de especies reactivas de oxígeno (ROS). Estos efectos inhibitorios y la presencia de ROS actúan en sinergia para inducir la autofagia y la muerte celular necrótica .
Análisis Bioquímico
Biochemical Properties
Safingol interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It competitively competes with phorbol dibutyrate at regulatory domains of the protein kinase C family, inhibiting the activation of such enzymes as PKCβ-I, PKCδ, and PKCε . This compound can also inhibit phosphoinositide 3-kinase (PI3k), which is a critical component of the mTOR and MAPK/ERK pathways .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by inducing a variety of inhibitory effects, resulting in a series of cascades that result in accidental necrotic cell death brought about by reactive oxygen species (ROS) and mediated by autophagy . It also has been found to inhibit glucose uptake, leading to oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound’s action is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of ROS and the inhibitory signaling effects (particularly of PKCε and PI3k) synergize to induce autophagy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been reported that this compound can be safely administered at doses that achieve plasma levels consistent with target inhibition . Reversible dose-dependent hepatic toxicity was seen, as expected from preclinical data .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It was found that this compound can be safely administered at doses that achieve plasma levels consistent with target inhibition . Reversible dose-dependent hepatic toxicity was seen, as expected from preclinical data .
Metabolic Pathways
This compound is involved in the sphingolipid metabolism pathway . It is a putative inhibitor of sphingosine kinase 1 (SphK1), which is responsible for the synthesis of sphingosine-1 phosphate (S1P), a key regulator of cellular proliferation or apoptosis signaling .
Transport and Distribution
It is known that S1P, the product of the enzyme that this compound inhibits, is released through a Human ATP-binding cassette (ABC) transporter to interact with other phosphosphingolipids components in the tumor microenvironment (TME) .
Subcellular Localization
It is known that the enzymes it inhibits, such as PKC and PI3k, are localized in various subcellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Safingol se puede sintetizar mediante la reducción estereoespecífica de la esfingosina. El proceso implica el uso de agentes reductores como borohidruro de sodio o hidruro de aluminio y litio en condiciones controladas para lograr la estereoquímica deseada .
Métodos de producción industrial
La producción industrial de this compound generalmente implica la síntesis a gran escala de esfingosina seguida de su reducción a this compound. El proceso requiere un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
Safingol sufre varias reacciones químicas, incluyendo:
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente para las reacciones de sustitución.
Principales productos formados
Oxidación: Esfingosina-1-fosfato.
Reducción: Dihidroesfingosina.
Sustitución: Varios derivados de this compound con actividades biológicas modificadas.
Comparación Con Compuestos Similares
Compuestos similares
ABC294640: Otro inhibidor de la quinasa de esfingosina con propiedades anticancerígenas.
Sonepcizumab: Un anticuerpo monoclonal dirigido a la esfingosina-1-fosfato.
Fingolimod: Un modulador del receptor de esfingosina-1-fosfato utilizado en el tratamiento de la esclerosis múltiple.
Unicidad
Safingol es único en su capacidad para modular la resistencia a múltiples fármacos e inducir la necrosis. A diferencia de otros inhibidores de esfingolípidos, this compound ha demostrado un potencial significativo en combinación con agentes quimioterapéuticos convencionales, mejorando sus efectos antitumorales .
Propiedades
IUPAC Name |
(2S,3S)-2-aminooctadecane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045768 | |
| Record name | Safingol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15639-50-6, 3102-56-5 | |
| Record name | Safingol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15639-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Safingol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015639506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Safingol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SAFINGOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=714503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Safingol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAFINGOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWA98U788S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
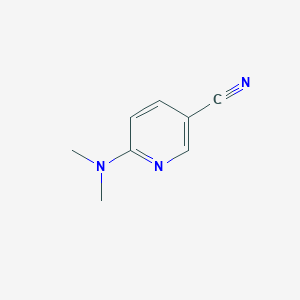

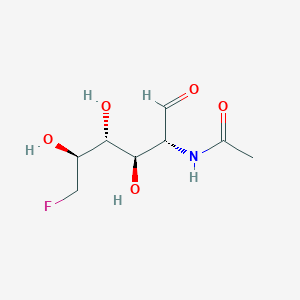

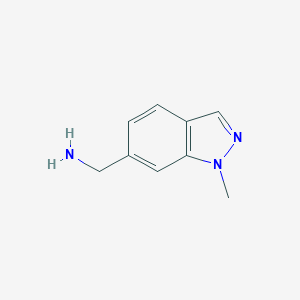
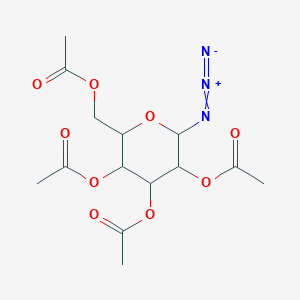
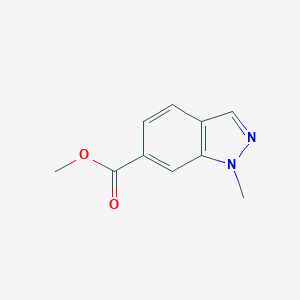
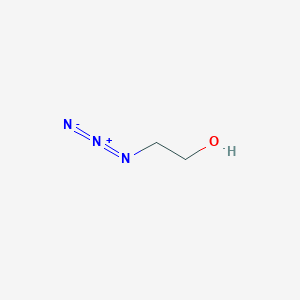
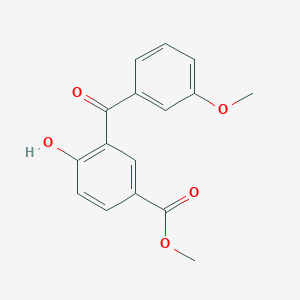

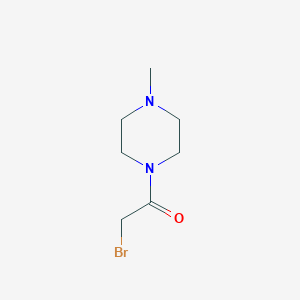
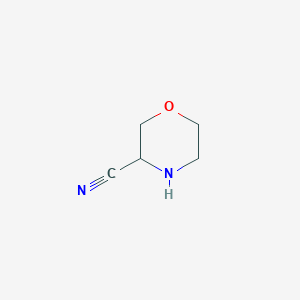
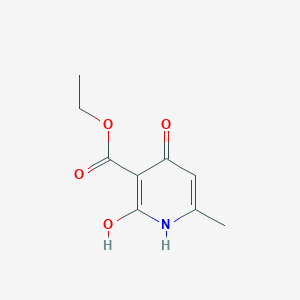
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
